Nocardicin A
Overview
Description
Nocardicin A is a monocyclic beta-lactam antibiotic that belongs to the monobactam subclass. It is derived from the fermentation broth of a strain of actinomycetes known as Nocardia uniformis subsp. tsuyamenensis. This compound is stereochemically and biologically related to penicillin and cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nocardicin A is produced through the fermentation of Nocardia uniformis subsp. tsuyamenensis. The biosynthesis involves the enzyme nocardicin-A epimerase, which catalyzes the formation of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps to isolate the antibiotic. These steps may include filtration, solvent extraction, and chromatographic techniques to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Nocardicin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Nocardicin A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their mechanisms of action.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Mechanism of Action
Nocardicin A exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Nocardicin B: Shares structural similarities with Nocardicin A but differs in its biological activity.
Penicillin: A bicyclic beta-lactam antibiotic that is structurally and functionally related to this compound.
Cephalosporins: Another class of beta-lactam antibiotics that are related to this compound in terms of their mechanism of action and biological activity.
Uniqueness of this compound: this compound is unique due to its monocyclic beta-lactam structure, which provides resistance to beta-lactamase enzymes. This resistance makes it a valuable compound in the treatment of infections caused by beta-lactamase-producing bacteria .
Properties
IUPAC Name |
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZOGJNVIFEBA-TWTPMLPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101375 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60134-71-6 | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nocardicin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCARDICIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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